N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide
Description
N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C19H13N3O5 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide, with the molecular formula C19H13N3O5 and CAS Number 84682-33-7, has garnered attention in various biological studies due to its potential applications in medicinal chemistry. This compound is characterized by its biphenyl structure and nitro substituents, which may influence its biological activity.
The compound features a benzamide core with a dinitrobiphenyl moiety. Its structural formula is essential for understanding its interaction with biological targets. The presence of nitro groups is known to enhance the reactivity of compounds, potentially leading to diverse biological effects.
Biological Activity Overview
Research indicates that benzamide derivatives exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still being elucidated through various studies.
Anticancer Activity
The anticancer potential of benzamide derivatives has been documented in various studies. For instance, certain benzamide derivatives have shown significant inhibition of RET kinase activity in cancer cells . Compounds with similar structures have been explored for their ability to induce apoptosis in cancer cells. Given the structural characteristics of this compound, it may also exhibit similar anticancer mechanisms.
The mechanisms underlying the biological activities of benzamide derivatives often involve interactions with specific proteins or enzymes within cells:
- Inhibition of Viral Assembly : Some benzamides have been shown to inhibit the assembly of viral particles by binding to viral proteins .
- Kinase Inhibition : Benzamide derivatives can act as kinase inhibitors, affecting cell proliferation and survival pathways in cancer cells .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of compounds related to this compound:
Properties
IUPAC Name |
N-[5-nitro-2-(4-nitrophenyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-19(14-4-2-1-3-5-14)20-18-12-16(22(26)27)10-11-17(18)13-6-8-15(9-7-13)21(24)25/h1-12H,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHSXUJZDOVNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233677 | |
Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84682-33-7 | |
Record name | N-(4,4′-Dinitro[1,1′-biphenyl]-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84682-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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